molecular formula C18H23N5O2S2 B11244082 N-Benzyl-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide

N-Benzyl-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide

Cat. No.: B11244082
M. Wt: 405.5 g/mol
InChI Key: KUTAJKDPYKUIDJ-UHFFFAOYSA-N
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Description

N-Benzyl-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a benzyl group, a cyclohexylcarbamoyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic conditions . The cyclohexylcarbamoyl group is then introduced through a reaction with cyclohexyl isocyanate. Finally, the benzyl and acetamide groups are added through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

N-Benzyl-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and the cyclohexylcarbamoyl group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-{4-[(cyclohexylcarbamoyl)amino]-1-piperidinyl}acetamide
  • N-benzyl-2-[butyl(cyclohexylcarbamoyl)amino]-N-[(5-methylthiophen-2-yl)methyl]acetamide

Uniqueness

N-Benzyl-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and biological activities.

Properties

Molecular Formula

C18H23N5O2S2

Molecular Weight

405.5 g/mol

IUPAC Name

N-benzyl-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H23N5O2S2/c24-15(19-11-13-7-3-1-4-8-13)12-26-18-23-22-17(27-18)21-16(25)20-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,19,24)(H2,20,21,22,25)

InChI Key

KUTAJKDPYKUIDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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